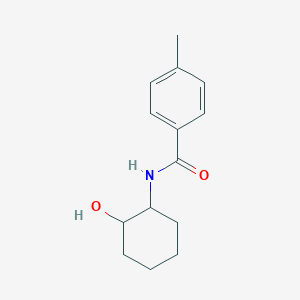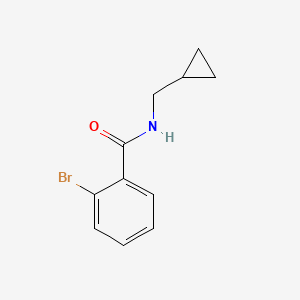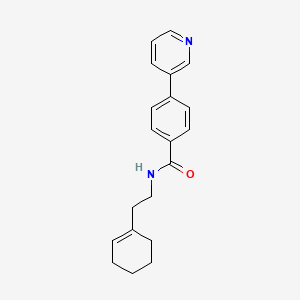![molecular formula C13H9N5O5S B7543962 N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3,5-dinitrobenzamide](/img/structure/B7543962.png)
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3,5-dinitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3,5-dinitrobenzamide, also known as IMD0354, is a small molecule inhibitor that has been widely used in scientific research to study the NF-κB signaling pathway. The NF-κB pathway is involved in the regulation of many physiological processes, including inflammation, immunity, and cell survival. IMD0354 has been shown to selectively inhibit the activity of the IκB kinase (IKK) complex, which is a key regulator of the NF-κB pathway.
Mecanismo De Acción
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3,5-dinitrobenzamide selectively inhibits the activity of the IKK complex, which is a key regulator of the NF-κB pathway. The IKK complex phosphorylates IκBα, leading to its ubiquitination and degradation, which allows NF-κB to translocate to the nucleus and activate gene transcription. This compound binds to the NEMO-binding domain of the IKK complex, preventing its activation and subsequent phosphorylation of IκBα.
Biochemical and Physiological Effects:
This compound has been shown to inhibit NF-κB activation and downstream gene expression in various cell types, including cancer cells, immune cells, and endothelial cells. It has also been shown to reduce inflammation and tumor growth in animal models of cancer and autoimmune diseases. This compound has been reported to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3,5-dinitrobenzamide has several advantages for lab experiments, including its high selectivity for the IKK complex, its ability to inhibit NF-κB activation in various cell types, and its low toxicity. However, this compound also has some limitations, including its relatively low potency compared to other IKK inhibitors, its limited solubility in aqueous solutions, and its potential off-target effects.
Direcciones Futuras
There are several future directions for research on N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3,5-dinitrobenzamide and the NF-κB pathway. One area of interest is the role of NF-κB in aging and age-related diseases, such as Alzheimer's disease and osteoarthritis. Another area of interest is the development of more potent and selective IKK inhibitors for therapeutic use. Finally, the use of this compound in combination with other drugs or therapies for cancer and autoimmune diseases is an area of active research.
Métodos De Síntesis
The synthesis of N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3,5-dinitrobenzamide involves several steps, including the preparation of the imidazothiazole intermediate, the nitration of the benzene ring, and the coupling of the two intermediates. The final product is obtained by recrystallization from a suitable solvent. The synthesis of this compound has been described in detail in several scientific publications, and the compound is commercially available from several vendors.
Aplicaciones Científicas De Investigación
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3,5-dinitrobenzamide has been extensively used in scientific research to study the NF-κB pathway and its role in various physiological processes. It has been shown to inhibit the activation of NF-κB induced by various stimuli, including cytokines, bacterial lipopolysaccharides, and viral infections. This compound has also been used to study the role of NF-κB in cancer, inflammation, and autoimmune diseases.
Propiedades
IUPAC Name |
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O5S/c19-12(14-6-9-7-16-1-2-24-13(16)15-9)8-3-10(17(20)21)5-11(4-8)18(22)23/h1-5,7H,6H2,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOAFPNIRAQBAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC(=CN21)CNC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-cycloheptyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B7543887.png)
![N-cyclooctyl-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B7543894.png)
![2-{1-[(3-ethyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B7543902.png)
![1-(3,4-Dimethylphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7543907.png)
![N-(2-methoxy-5-methylphenyl)-N'-{[2-(1,4-thiazinan-4-yl)-4-pyridyl]methyl}urea](/img/structure/B7543919.png)
![3-(4-{2-[(4-chloro-2-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-isobutylpropanamide](/img/structure/B7543920.png)

![2-{[4-(phenylsulfonyl)piperazin-1-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7543926.png)
![2-[8-[(2,4-dimethylphenyl)thio]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B7543929.png)

![1-(3-Fluoro-4-methylphenyl)-3-[(2-piperidin-1-ylpyridin-4-yl)methyl]urea](/img/structure/B7543947.png)

